Diethoxy(diisothiocyanato)silane

Description

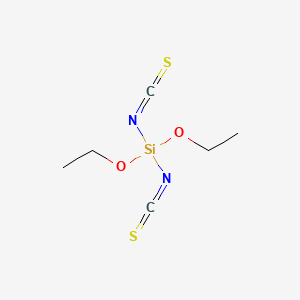

Diethoxy(diisothiocyanato)silane (hypothetical structure: Si(OCH₂CH₃)₂(NCS)₂) is a silicon-based compound featuring two ethoxy (-OCH₂CH₃) and two isothiocyanato (-NCS) groups. Isothiocyanato groups (-NCS) are sulfur-containing analogs of isocyanato (-NCO) groups, known for their electrophilic reactivity and utility in coupling reactions. Compounds like diethoxy(diisocyanato)silane (DEDIS) exhibit moderate reactivity between chlorosilanes and alkoxysilanes, making them valuable intermediates in selective syntheses of siloxanes .

Properties

CAS No. |

176739-94-9 |

|---|---|

Molecular Formula |

C6H10N2O2S2Si |

Molecular Weight |

234.4 g/mol |

IUPAC Name |

diethoxy(diisothiocyanato)silane |

InChI |

InChI=1S/C6H10N2O2S2Si/c1-3-9-13(7-5-11,8-6-12)10-4-2/h3-4H2,1-2H3 |

InChI Key |

XPFDTYIWTIZSIF-UHFFFAOYSA-N |

Canonical SMILES |

CCO[Si](N=C=S)(N=C=S)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethoxy(diisothiocyanato)silane can be synthesized through the ethoxylation of tetraisocyanatosilane. The process involves the reaction of tetraisocyanatosilane with ethanol under controlled conditions to yield this compound . The reaction typically requires a catalyst and is conducted under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography .

Chemical Reactions Analysis

Types of Reactions

Diethoxy(diisothiocyanato)silane undergoes various chemical reactions, including hydrolysis, condensation, and substitution reactions.

Hydrolysis: In the presence of water, this compound hydrolyzes to form silanols and isothiocyanic acid.

Condensation: The hydrolyzed products can further condense to form siloxane bonds, leading to the formation of polysiloxanes.

Substitution: The ethoxy groups can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Water or aqueous solutions, often catalyzed by acids or bases.

Condensation: Catalysts such as acids or bases, often conducted under controlled temperature and pH conditions.

Substitution: Nucleophiles like amines or alcohols, typically in the presence of a catalyst.

Major Products Formed

Hydrolysis: Silanols and isothiocyanic acid.

Condensation: Polysiloxanes.

Substitution: Various substituted silanes depending on the nucleophile used.

Scientific Research Applications

Diethoxy(diisothiocyanato)silane has several applications in scientific research:

Materials Science: Used as a precursor for the synthesis of siloxane polymers and coatings.

Organic Synthesis: Employed in the preparation of functionalized silanes and siloxanes.

Biology and Medicine: Investigated for its potential use in drug delivery systems and as a coupling agent for biomolecules.

Industry: Utilized in the production of adhesives, sealants, and surface modifiers.

Mechanism of Action

The mechanism of action of diethoxy(diisothiocyanato)silane involves the hydrolysis of the ethoxy groups to form silanols, which can then condense to form siloxane bonds. The isothiocyanato groups can react with nucleophiles, leading to the formation of various functionalized products . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles or other reactants used.

Comparison with Similar Compounds

Reactivity Analysis

- This compound: The presence of two -NCS groups likely enhances electrophilicity, enabling nucleophilic attacks by amines or alcohols. This reactivity is comparable to DEDIS, where isocyanato groups react with water and silanols to form siloxane networks .

- Diethoxydimethylsilane: Less reactive due to stable ethoxy and methyl groups. Hydrolyzes slowly in acidic/alkaline conditions to generate silanol intermediates, useful in sol-gel processes .

- Diethoxydiphenylsilane : Phenyl groups confer steric hindrance and thermal stability, making it suitable for high-temperature applications like silicone resins .

Research Findings and Trends

Recent studies highlight the versatility of functionalized silanes:

- Reactivity Modulation : Substituting ethoxy groups with bulkier aryl groups (e.g., diphenyl) reduces hydrolysis rates but increases thermal stability .

- Biomedical Applications : Silanes with epoxy or isothiocyanato groups are emerging in targeted drug delivery systems due to their biocompatibility and reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.